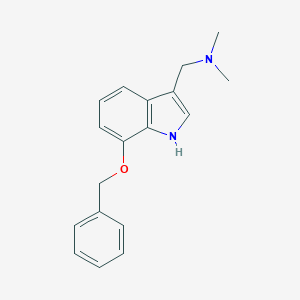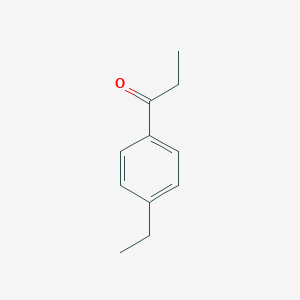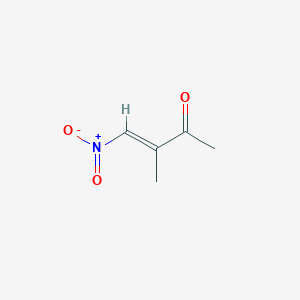
(E)-3-Methyl-4-nitro-3-butene-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-Methyl-4-nitro-3-butene-2-one, also known as MNB, is a chemical compound that has been widely used in scientific research. This compound is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and acetone. MNB is a versatile compound that has been used in various fields of research, including organic chemistry, medicinal chemistry, and biochemistry. In
Applications De Recherche Scientifique
(E)-3-Methyl-4-nitro-3-butene-2-one has been used in various fields of scientific research, including organic chemistry, medicinal chemistry, and biochemistry. In organic chemistry, (E)-3-Methyl-4-nitro-3-butene-2-one has been used as a starting material for the synthesis of various compounds such as 3-methyl-4-nitro-3-butenoic acid, 3-methyl-4-nitro-3-butanol, and 3-methyl-4-nitro-3-buten-1-ol. In medicinal chemistry, (E)-3-Methyl-4-nitro-3-butene-2-one has been used as a scaffold for the design of potential anticancer agents and anti-inflammatory agents. In biochemistry, (E)-3-Methyl-4-nitro-3-butene-2-one has been used as a probe for the detection of reactive oxygen species and as a substrate for the study of enzyme kinetics.
Mécanisme D'action
The mechanism of action of (E)-3-Methyl-4-nitro-3-butene-2-one is not fully understood. However, it is known that (E)-3-Methyl-4-nitro-3-butene-2-one can undergo nucleophilic addition reactions with various nucleophiles such as thiols, amines, and hydrazines. The resulting adducts can then undergo further reactions such as oxidation, reduction, and cyclization. (E)-3-Methyl-4-nitro-3-butene-2-one has also been shown to undergo Michael addition reactions with various electron-rich olefins such as enones and imines.
Biochemical and Physiological Effects
(E)-3-Methyl-4-nitro-3-butene-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that (E)-3-Methyl-4-nitro-3-butene-2-one can induce oxidative stress and DNA damage in various cell lines. (E)-3-Methyl-4-nitro-3-butene-2-one has also been shown to inhibit the growth of various cancer cell lines such as HeLa and MCF-7. In vivo studies have shown that (E)-3-Methyl-4-nitro-3-butene-2-one can induce hepatotoxicity and nephrotoxicity in rats and mice.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-3-Methyl-4-nitro-3-butene-2-one has several advantages as a research tool. It is a versatile compound that can be used in various fields of research. (E)-3-Methyl-4-nitro-3-butene-2-one is also relatively easy to synthesize and purify. However, (E)-3-Methyl-4-nitro-3-butene-2-one has several limitations as well. It is a toxic compound that can cause harm to researchers if not handled properly. (E)-3-Methyl-4-nitro-3-butene-2-one is also unstable in aqueous solutions and can undergo hydrolysis or decomposition.
Orientations Futures
There are several future directions for the research of (E)-3-Methyl-4-nitro-3-butene-2-one. One direction is the development of (E)-3-Methyl-4-nitro-3-butene-2-one derivatives with improved pharmacological properties such as increased potency and selectivity. Another direction is the study of the mechanism of action of (E)-3-Methyl-4-nitro-3-butene-2-one and its derivatives. The identification of the molecular targets of (E)-3-Methyl-4-nitro-3-butene-2-one and its derivatives can lead to the development of new therapeutic agents. Furthermore, the development of new methods for the synthesis of (E)-3-Methyl-4-nitro-3-butene-2-one and its derivatives can improve the yield and purity of these compounds. Finally, the study of the toxicity and safety of (E)-3-Methyl-4-nitro-3-butene-2-one and its derivatives is essential for their potential use as therapeutic agents.
Méthodes De Synthèse
The synthesis of (E)-3-Methyl-4-nitro-3-butene-2-one involves the reaction of 3-methyl-2-butanone with nitric acid. The reaction takes place in the presence of a catalyst such as sulfuric acid or acetic anhydride. The yield of (E)-3-Methyl-4-nitro-3-butene-2-one can be improved by using a higher concentration of nitric acid, a lower temperature, and a longer reaction time. The purity of (E)-3-Methyl-4-nitro-3-butene-2-one can be improved by recrystallization from a suitable solvent.
Propriétés
Numéro CAS |
149795-00-6 |
|---|---|
Nom du produit |
(E)-3-Methyl-4-nitro-3-butene-2-one |
Formule moléculaire |
C5H7NO3 |
Poids moléculaire |
129.11 g/mol |
Nom IUPAC |
(E)-3-methyl-4-nitrobut-3-en-2-one |
InChI |
InChI=1S/C5H7NO3/c1-4(5(2)7)3-6(8)9/h3H,1-2H3/b4-3+ |
Clé InChI |
HBLOOLAOJAVRTK-ONEGZZNKSA-N |
SMILES isomérique |
C/C(=C\[N+](=O)[O-])/C(=O)C |
SMILES |
CC(=C[N+](=O)[O-])C(=O)C |
SMILES canonique |
CC(=C[N+](=O)[O-])C(=O)C |
Synonymes |
3-Buten-2-one, 3-methyl-4-nitro-, (3E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




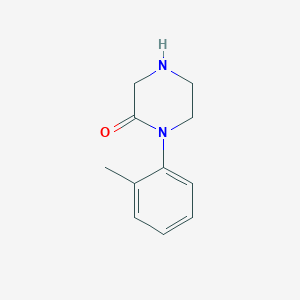
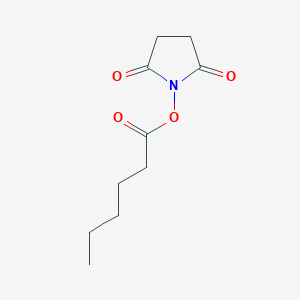
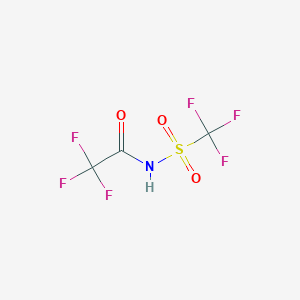
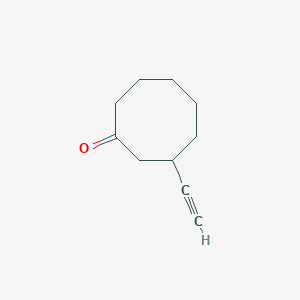


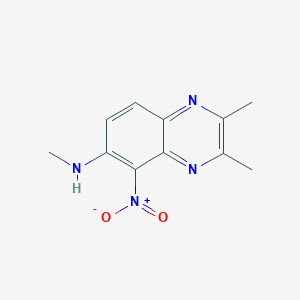

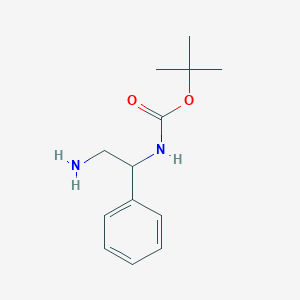
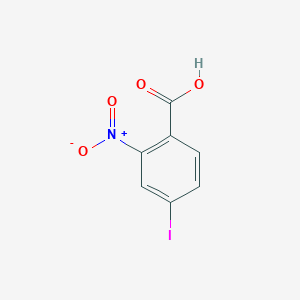
![2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol](/img/structure/B134312.png)
